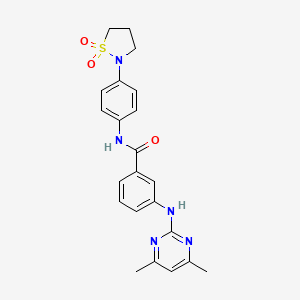

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Beschreibung

3-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a 4,6-dimethylpyrimidin-2-ylamino group and a 4-(1,1-dioxidoisothiazolidin-2-yl)phenyl moiety. The compound’s synthesis likely involves coupling reactions between substituted benzoyl chlorides and aminopyrimidine derivatives, with crystallization and refinement conducted using tools like SHELXL .

Eigenschaften

Molekularformel |

C22H23N5O3S |

|---|---|

Molekulargewicht |

437.5 g/mol |

IUPAC-Name |

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |

InChI |

InChI=1S/C22H23N5O3S/c1-15-13-16(2)24-22(23-15)26-19-6-3-5-17(14-19)21(28)25-18-7-9-20(10-8-18)27-11-4-12-31(27,29)30/h3,5-10,13-14H,4,11-12H2,1-2H3,(H,25,28)(H,23,24,26) |

InChI-Schlüssel |

GOBCDDGEGOQSIP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)N4CCCS4(=O)=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-((4,6-Dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)benzamid umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:

Bildung des Pyrimidinrings: Der Pyrimidinring kann durch eine Kondensationsreaktion unter sauren Bedingungen aus Acetylaceton und Guanidin synthetisiert werden.

Aminierung: Das 4,6-Dimethylpyrimidin wird dann unter Verwendung einer geeigneten Aminquelle aminiert.

Benzamidbildung: Das aminierte Pyrimidin wird in Gegenwart von Kupplungsmitteln wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol) mit 4-(1,1-Dioxidoisothiazolidin-2-yl)benzoesäure umgesetzt, um die endgültige Benzamidverbindung zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des oben genannten Synthesewegs beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung automatisierter Reaktoren, Durchflusschemie und strenge Reinigungsprozesse wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Isothiazolidin-Einheit, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können auf die Nitrogruppen (falls vorhanden) oder die Carbonylgruppe in der Benzamid-Einheit abzielen.

Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können an den aromatischen Ringen auftreten, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) unter milden Bedingungen.

Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas oder Natriumborhydrid (NaBH4).

Substitution: Halogenierungsmittel (z. B. N-Bromsuccinimid) oder Nucleophile (z. B. Amine, Thiole) unter geeigneten Bedingungen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu Sulfoxiden führen, während die Reduktion Amine oder Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Research has indicated that compounds with similar structures often exhibit notable biological activities. The following subsections detail the potential applications of this compound in medicinal chemistry.

Antimicrobial Activity

Studies have shown that derivatives of pyrimidine and isothiazolidine compounds possess significant antimicrobial properties. For instance:

- A study on related compounds demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

- The presence of the pyrimidine ring enhances the interaction with microbial enzymes, potentially leading to increased efficacy in combating infections.

Anticancer Potential

The structural features of this compound suggest it may have anticancer properties:

- Compounds containing benzamide and pyrimidine derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Computational studies indicate that the electronic properties of the compound may facilitate interactions with DNA or protein targets involved in cancer progression.

Synthesis Methodologies

The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can be achieved through multi-step organic reactions involving:

- Formation of the Pyrimidine Intermediate : Utilizing known synthetic routes for pyrimidine derivatives.

- Coupling Reactions : Employing coupling agents to attach the dioxidoisothiazolidine moiety to the benzamide structure.

- Purification Techniques : Techniques such as recrystallization or chromatography are essential for isolating the final product with high purity.

Case Studies

Several studies illustrate the practical applications of similar compounds:

Case Study 1: Antimicrobial Evaluation

A series of pyrimidine derivatives were synthesized and evaluated for antimicrobial activity using disk diffusion methods. The results indicated that specific substitutions on the pyrimidine ring significantly enhanced activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) showed that certain benzamide derivatives led to a reduction in cell viability through mechanisms such as apoptosis . These findings suggest that further exploration of this compound could yield promising anticancer agents.

Wirkmechanismus

The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of biological pathways. For example, it might inhibit an enzyme by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Structural Insights: The target compound’s sulfone group may enhance binding to polar enzyme pockets compared to non-sulfonated analogues .

- Gaps in Evidence: No biological activity or solubility data are provided for the target compound, limiting direct pharmacological comparisons.

Biologische Aktivität

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis, and structure-activity relationships based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring, an isothiazolidine moiety, and a benzamide structure. Its molecular formula is , and it has a molecular weight of approximately 398.47 g/mol. The structural arrangement suggests potential interactions with biological targets due to the presence of various functional groups.

Table 1: Structural Features

| Component | Description |

|---|---|

| Pyrimidine Ring | Contributes to interaction with biological targets |

| Isothiazolidine | Potential for enzyme inhibition |

| Benzamide | Known for various biological activities |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular, studies have shown that benzamide derivatives can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated a related benzamide compound against A549 lung cancer cells, reporting an IC50 value of 35.39 µg/mL . This suggests that the compound could have similar or enhanced efficacy against different cancer types due to its structural characteristics .

Antimicrobial Activity

Benzamide derivatives are well-known for their antimicrobial properties. Compounds with similar structures have demonstrated activity against a range of pathogens, including bacteria and fungi. For instance, N-phenyl benzamides have been reported to possess antibacterial and antifungal activities .

Enzyme Inhibition

The presence of the pyrimidine and isothiazolidine groups in the compound suggests potential inhibitory effects on specific enzymes. Research has shown that derivatives can act as inhibitors for various enzymes involved in metabolic pathways, which could be beneficial in treating diseases like diabetes and cancer .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the functional groups can significantly impact its efficacy and selectivity.

Key Findings from SAR Studies

- Pyrimidine Substitution : Variations in the pyrimidine ring can enhance binding affinity to target proteins.

- Isothiazolidine Modifications : Altering substituents on the isothiazolidine can improve enzyme inhibition rates.

- Benzamide Variants : Different substitutions on the benzamide portion can lead to varied biological activities, including enhanced anticancer effects.

Table 2: Summary of SAR Findings

| Modification Type | Effect on Activity |

|---|---|

| Pyrimidine Substitution | Increased binding affinity |

| Isothiazolidine Alteration | Improved enzyme inhibition |

| Benzamide Variation | Diverse biological activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.